molecular formula C15H12N2O3 B188957 4/',6-Diamino-5-hydroxyflavone CAS No. 199460-13-4

4/',6-Diamino-5-hydroxyflavone

Cat. No.: B188957
CAS No.: 199460-13-4
M. Wt: 268.27 g/mol
InChI Key: WICZCOUMEPIGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,6-Diamino-5-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 4’ and 6 positions and a hydroxyl group at the 5 position on the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structure of 4’,6-Diamino-5-hydroxyflavone makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,6-Diamino-5-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a flavone derivative, followed by reduction to introduce the amino groups. The hydroxyl group can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of 4’,6-Diamino-5-hydroxyflavone may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The goal is to develop an efficient, cost-effective, and scalable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’,6-Diamino-5-hydroxyflavone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diamino derivatives.

Scientific Research Applications

4’,6-Diamino-5-hydroxyflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’,6-Diamino-5-hydroxyflavone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxyflavone: Known for its neuroprotective properties and potential to mimic brain-derived neurotrophic factor (BDNF).

    4’,6,4’-Trihydroxyaurone: Recognized for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Uniqueness

4’,6-Diamino-5-hydroxyflavone is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

199460-13-4

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2

InChI Key

WICZCOUMEPIGLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N

Synonyms

4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI)

Origin of Product

United States

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